molecular formula C14H19FN2O3S B4431306 1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE

1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE

Cat. No.: B4431306
M. Wt: 314.38 g/mol
InChI Key: OINNIDFYHVVUGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE is a complex organic compound with a molecular formula of C16H17FN2O2S. This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a piperazine ring, making it a unique and versatile molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE typically involves multiple steps, starting with the preparation of the piperazine ring and the attachment of the fluorophenyl and sulfonyl groups. One common method involves the nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues . The reaction conditions often require the use of polar aprotic solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.

Scientific Research Applications

1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE has numerous applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It serves as a tool for studying biological processes, particularly those involving the piperazine ring and sulfonyl group interactions.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and sulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The piperazine ring provides structural rigidity and enhances the compound’s ability to interact with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE stands out due to its combination of functional groups, which confer unique chemical and biological properties. The presence of both the fluorophenyl and sulfonyl groups, along with the piperazine ring, allows for versatile applications and interactions that are not possible with simpler analogues.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3S/c1-11(2)14(18)16-7-9-17(10-8-16)21(19,20)13-5-3-12(15)4-6-13/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINNIDFYHVVUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE
Reactant of Route 2
Reactant of Route 2
1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE
Reactant of Route 3
Reactant of Route 3
1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE
Reactant of Route 4
Reactant of Route 4
1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE
Reactant of Route 5
Reactant of Route 5
1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE
Reactant of Route 6
Reactant of Route 6
1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.